![molecular formula C7H14ClN2O2P B032092 1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide CAS No. 64724-10-3](/img/structure/B32092.png)
1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide
Overview
Description
1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide, also known as NSC 268682 or Cyclophosphamide impurity, is a compound with the molecular formula C7H14ClN2O2P . It is used in cancer research as a bioactive molecule .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 phosphorus atom . The exact structure would require more detailed analysis or a visual representation, which is not available from the search results.Scientific Research Applications
Cancer Research: Antitumor Activity
NSC268682: has been identified as a degradation product of cyclophosphamide synthesis with antitumor activity . Its role in cancer research is significant due to its potential use in:
Proteomics: Biochemical Analysis
This compound is utilized in proteomics research, where it serves as a biochemical tool for:
- Protein Expression Studies : Researchers can use NSC268682 to investigate the expression patterns of proteins in various disease states, particularly cancer .
Gene Manipulation: Cloning and Transfection
In the field of genetic engineering, NSC268682 is valuable for:
properties
IUPAC Name |
9-(2-chloroethyl)-2-oxa-6,9-diaza-1λ5-phosphabicyclo[4.3.0]nonane 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN2O2P/c8-2-4-10-6-5-9-3-1-7-12-13(9,10)11/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJOPOXRGOWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(P2(=O)OC1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313305 | |
Record name | NSC268682 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64724-10-3 | |
Record name | NSC268682 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC268682 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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